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Compound of Interest
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Cat. No.: B085631 Get Quote

1.0 Overview

Rhodoxanthin is a naturally occurring xanthophyll pigment characterized by its vibrant red to

purple hue.[1] As a retrocarotenoid, its unique chemical structure provides distinct properties,

including potent antioxidant capacity, which can be stronger than that of other carotenoids like

β-carotene.[2] Found in plants such as yew (Taxus baccata) and various bird feathers,

rhodoxanthin presents an intriguing option for the food industry as a natural colorant.[1] The

increasing consumer demand for natural alternatives to synthetic dyes has spurred interest in

pigments like rhodoxanthin.[3] However, its application is currently limited by regulatory

approvals.[2]

1.1 Regulatory Status

The use of rhodoxanthin as a food additive is not universally approved.

Approved: It is permitted for use in Australia and New Zealand, where it is designated by the

INS (International Numbering System) number 161f.[1][2]

Not Approved: Rhodoxanthin is not currently approved for use as a food additive in the

European Union or the United States.[1]

Professionals in food product development must strictly adhere to the regulatory guidelines

specific to their target markets.
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2.0 Applications in Food Systems

Rhodoxanthin's properties make it suitable for a range of food and beverage applications,

particularly where a stable red shade is desired. Patents and studies have highlighted its

potential use in:

Beverages: Provides an intense red color.[4]

Dairy Products: Successfully used in yogurt drinks, showing excellent stability.[4]

Confectionery: Suitable for sweet products.[4]

Pharmaceuticals: Can be used to color tablets and capsules.[4]

For application, rhodoxanthin formulations can be added as an aqueous stock solution, a dry

powder mix, or as a pre-blend with other ingredients, depending on the specific food matrix and

processing requirements.[4] The typical concentration in final food products ranges from 0.1 to

500 ppm, with 1 to 50 ppm being the preferred range for most applications.[4]

3.0 Data Presentation

Quantitative data regarding rhodoxanthin's properties, application levels, and stability are

summarized below.

Table 1: Physicochemical and Regulatory Information

Property Description Reference

Pigment Class
Xanthophyll
(Retrocarotenoid)

[2]

Color Red / Purple [1]

E Number E161f [1]

INS Number 161f [1]

Key Sources
Taxus baccata, Lonicera

morrowii, some bird feathers
[1]
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| Antioxidant Capacity | Reported to be stronger than β-carotene |[2] |

Table 2: Recommended Concentration in Food Products

Concentration
Range

Level Application Notes Reference

0.1 - 500 ppm General

Based on the total
weight of the food
product. The
specific amount
depends on the
food matrix and
desired color
intensity.

[4]

1 - 50 ppm Preferred

Optimal range for

most food and

beverage applications

to achieve a vibrant

and stable color.

[4]

| 5 - 10 ppm | Aqueous Solution | Used to achieve a specific color hue (35-45) in water for

formulation testing. |[4] |

Table 3: Color Stability of Rhodoxanthin in a Dairy Matrix

Food
Matrix

Formulati
on

Storage
Condition
s

Duration

Result
(Color
Differenc
e, ΔE*)

Conclusi
on

Referenc
e

| Yogurt Drink | 5% CWS/S Rhodoxanthin | Refrigerated (5°C) | 3 weeks | < 3.0 | Very stable;

color change is not visible to the human eye. |[4] |

4.0 Experimental Protocols
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The following protocols provide detailed methodologies for the extraction, formulation, and

application of rhodoxanthin for food coloring purposes. Carotenoids are sensitive to light,

heat, and oxygen; therefore, all procedures should be performed in the dark or under subdued

light, in an inert atmosphere (e.g., nitrogen), and at low temperatures where possible.[5]

Protocol 1: Extraction and Quantification of Rhodoxanthin from Plant Material

This protocol outlines a general method for extracting and quantifying rhodoxanthin.

1. Materials and Equipment:

Plant material (e.g., leaves of Taxus baccata)

Homogenizer/blender

Solvents: Acetone, methanol, petroleum ether, diethyl ether (all analytical grade)

15% Potassium Hydroxide (KOH) in methanol

Anhydrous sodium sulfate

Rotary evaporator

Chromatography equipment (Column or HPLC)

Spectrophotometer or HPLC-DAD detector

2. Methodology:

Homogenization: Homogenize fresh plant material with a mixture of acetone and methanol to

extract pigments.

Solvent Partitioning: Transfer the supernatant to a separatory funnel. Add petroleum ether or

diethyl ether and water to partition the carotenoids into the ether phase. Discard the aqueous

phase.[6]

Saponification (Optional): To remove chlorophylls and fatty acids, add an equal volume of

15% methanolic KOH to the extract. Allow the mixture to stand in the dark under a nitrogen
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atmosphere for 10-15 hours at room temperature. This step hydrolyzes xanthophyll esters.[6]

Washing: Wash the ether phase repeatedly with water to remove the alkali and other water-

soluble impurities.

Drying and Concentration: Dry the pigment-containing ether phase over anhydrous sodium

sulfate. Concentrate the extract to a small volume using a rotary evaporator at a temperature

below 40°C.[5]

Purification (Optional): For higher purity, subject the concentrated extract to column

chromatography using silica gel or a similar stationary phase.[6]

Quantification:

Spectrophotometry: Dilute the extract in a suitable solvent (e.g., ethanol) and measure the

absorbance at the maximum absorption wavelength (λmax) for rhodoxanthin. Calculate

the concentration using the Beer-Lambert law with a known extinction coefficient.

HPLC Analysis: For more precise quantification and separation of isomers, use a High-

Performance Liquid Chromatography (HPLC) system with a C18 column and a DAD

(Diode-Array Detector).[7] Elute with a suitable mobile phase and quantify based on a

calibration curve generated from a pure rhodoxanthin standard.

Protocol 2: Preparation of a Stable Rhodoxanthin Formulation (5% CWS/S)

This protocol describes the creation of a cold-water soluble, spray-dried (CWS/S)

rhodoxanthin powder for easy incorporation into food. The method is based on embedding the

pigment in a protective hydrocolloid matrix.[4]

1. Materials and Equipment:

Crystalline rhodoxanthin (10 g)

dl-α-tocopherol (1.3 g, as an antioxidant)

Corn oil (4.6 g)

Modified food starch (e.g., OSA starch, 100.8 g)
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Deionized water (240 g)

Rotor-stator homogenizer

High-pressure homogenizer

Spray dryer

2. Methodology:

Prepare Oil Phase: Dissolve the crystalline rhodoxanthin, dl-α-tocopherol, and corn oil in a

suitable food-grade solvent to create a uniform oil phase.

Prepare Aqueous Phase: Dissolve the modified food starch in deionized water. Heat the

solution to 50-60°C to ensure complete dissolution.

Create Pre-emulsion: Under vigorous stirring, add the oil phase to the aqueous phase.

Homogenize the mixture with a rotor-stator homogenizer for approximately 20 minutes to

form a coarse pre-emulsion.

High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure

homogenizer to reduce the droplet size and create a stable, fine emulsion.

Spray Drying: Atomize the final emulsion into a spray dryer. The hot air evaporates the water,

resulting in a fine powder where rhodoxanthin is encapsulated within the starch matrix. This

powder should be readily dispersible in cold water.

Protocol 3: Application and Color Stability Testing in a Yogurt Drink

This protocol details how to incorporate the rhodoxanthin formulation into a food matrix and

evaluate its color stability over time.

1. Materials and Equipment:

Yogurt drink base (uncolored)

Rhodoxanthin 5% CWS/S powder (from Protocol 2)
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High-shear mixer or homogenizer

Colorimeter (capable of measuring CIE Lab* values)

Refrigerator or environmental chamber (set to 5°C)

Airtight, light-protected containers

2. Methodology:

Incorporation: Add the rhodoxanthin CWS/S powder to the yogurt drink base to achieve the

desired final concentration (e.g., 10-20 ppm). Mix thoroughly using a high-shear mixer until

the powder is completely dissolved and the color is uniform.

Packaging and Storage: Pour the colored yogurt drink into airtight containers that protect the

product from light. Store the samples at 5°C.

Initial Color Measurement (T=0): Immediately after preparation, measure the color of the

sample using a colorimeter. Record the CIE L* (lightness), a* (redness-greenness), and b*

(yellowness-blueness) values.

Periodic Measurements: At set intervals (e.g., weekly) over the desired shelf-life period (e.g.,

3 weeks), retrieve a sample from storage. Allow it to equilibrate to room temperature before

measuring the Lab* values.

Data Analysis: Calculate the total color difference (ΔE*) at each time point relative to the

initial T=0 measurement using the following formula:

ΔE* = √[(Lt - L0)² + (at - a0)² + (bt - b0)²]

Evaluation: A ΔE* value of less than 3.0 is generally considered to be a very small difference

that is not easily perceptible to the human eye, indicating high color stability.[4]

5.0 Visualizations

Diagrams illustrating key workflows and relationships are provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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